3-Cyano-5-(4-formylphenyl)phenol
Description
3-Cyano-5-(4-formylphenyl)phenol is a multifunctional aromatic compound characterized by a phenolic core substituted with a cyano (-CN) group at the 3-position and a formyl (-CHO) group at the 4-position of the adjacent phenyl ring. This structure confers unique electronic and reactive properties:
- Cyano group: A strong electron-withdrawing group (EWG) that enhances acidity of the phenolic -OH and stabilizes negative charges via resonance.
- Formyl group: Another EWG that can participate in condensation reactions (e.g., Schiff base formation) or act as a directing group in further functionalization .
- Phenolic -OH: Provides hydrogen-bonding capability and influences solubility in polar solvents.
Properties
IUPAC Name |
3-(4-formylphenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-11-5-13(7-14(17)6-11)12-3-1-10(9-16)2-4-12/h1-7,9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXDDZKQRVBYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684647 | |
| Record name | 4'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-62-0 | |
| Record name | 4'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(4-formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes a combination of aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time, making it efficient for laboratory and industrial applications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign reagents and conditions is preferred to ensure sustainability and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(4-formylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The formyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and related compounds.
Scientific Research Applications
3-Cyano-5-(4-formylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(4-formylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The cyano and formyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Structural Analogs and Functional Group Effects
The following compounds share structural similarities but differ in substituents, leading to distinct properties:
Electronic and Reactivity Comparisons
- Electron-Withdrawing Effects: The cyano and formyl groups in 3-Cyano-5-(4-formylphenyl)phenol synergistically lower the HOMO energy, making it a stronger electron acceptor compared to analogs with single EWGs (e.g., 3-Chloro-5-(4-hydroxymethylphenyl)phenol). This property is advantageous in charge-transfer materials .
- Reactivity: The formyl group enables Schiff base formation, a key step in synthesizing azomethines (as in ) or COFs (as in ). In contrast, the hydroxymethyl group in 3-Chloro-5-(4-hydroxymethylphenyl)phenol permits etherification but lacks condensation reactivity .
Thermal and Solubility Behavior
- Thermal Stability: Azomethines with triphenylamine cores exhibit decomposition temperatures above 400°C due to rigid conjugated backbones . The target compound’s stability is expected to be moderate, as EWGs like -CN and -CHO may reduce thermal resilience compared to alkylated analogs. COFs (e.g., COF-5) show exceptional stability (up to 600°C) owing to covalent boron-oxygen bonds, a feature absent in monomeric phenolic derivatives .
Solubility :
- The target compound’s polar substituents (-CN, -CHO, -OH) suggest solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas analogs with hydrophobic groups (e.g., hexyloxy in azomethines) exhibit improved organic solvent compatibility .
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